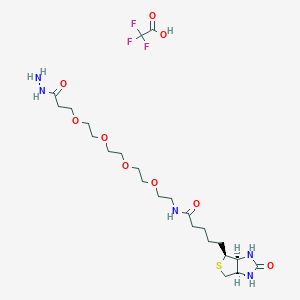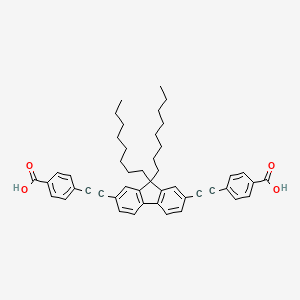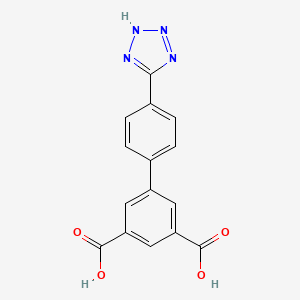
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-dihidroxibutadióico ácido;(3R)-3-hidroxi-4-(trimetilazaniumil)butanoato es un compuesto de gran interés en diversos campos científicos. Este compuesto es conocido por su estructura química única, que incluye tanto ácido dihidroxibutadióico como porciones de hidroxibutirato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R,3R)-2,3-dihidroxibutadióico ácido;(3R)-3-hidroxi-4-(trimetilazaniumil)butanoato normalmente implica una síntesis orgánica de varios pasos. El proceso comienza con la preparación del componente ácido dihidroxibutadióico, que puede sintetizarse mediante la oxidación de precursores adecuados en condiciones controladas. La porción de hidroxibutirato se introduce entonces mediante reacciones de esterificación o amidación, dependiendo del producto final deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reactores químicos a gran escala donde las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El uso de catalizadores, control de temperatura y técnicas de purificación como la cristalización o la cromatografía son esenciales para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R,3R)-2,3-dihidroxibutadióico ácido;(3R)-3-hidroxi-4-(trimetilazaniumil)butanoato sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos hidroxilo en alcoholes correspondientes.
Sustitución: Los grupos hidroxilo pueden sustituirse por otros grupos funcionales utilizando reactivos adecuados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo. Las condiciones de reacción suelen implicar temperaturas controladas, ajustes del pH y el uso de disolventes para facilitar las reacciones.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir diversos grupos funcionales, dando lugar a una amplia gama de compuestos derivados.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-dihidroxibutadióico ácido;(3R)-3-hidroxi-4-(trimetilazaniumil)butanoato tiene numerosas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo la inhibición enzimática y la interacción con biomoléculas.
Medicina: La investigación explora sus posibles aplicaciones terapéuticas, como el desarrollo de fármacos para tratar enfermedades específicas.
Industria: Se utiliza en la producción de productos químicos especiales, productos farmacéuticos y como intermedio en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (2R,3R)-2,3-dihidroxibutadióico ácido;(3R)-3-hidroxi-4-(trimetilazaniumil)butanoato implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Las vías exactas implicadas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
(2R,3R)-2,3-dihidroxibutadióico ácido: Comparte la porción de ácido dihidroxibutadióico pero carece del componente hidroxibutirato.
(3R)-3-hidroxi-4-(trimetilazaniumil)butanoato: Contiene la porción de hidroxibutirato pero no el componente ácido dihidroxibutadióico.
Singularidad
La singularidad de (2R,3R)-2,3-dihidroxibutadióico ácido;(3R)-3-hidroxi-4-(trimetilazaniumil)butanoato reside en sus características estructurales combinadas, que confieren una reactividad química distinta y posibles aplicaciones. Su doble funcionalidad permite un uso versátil en diversos campos científicos e industriales, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C11H21NO9 |
|---|---|
Peso molecular |
311.29 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1 |
Clave InChI |
RZALONVQKUWRRY-XOJLQXRJSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)

![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)
![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)


![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)
![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)

![N-[2-[(2S)-2-[[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11929174.png)



